molecular formula C7H6F2N2O4S B1387208 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1040061-22-0

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No.: B1387208
CAS No.: 1040061-22-0
M. Wt: 252.2 g/mol
InChI Key: BBNCAUCNCDIBQL-UHFFFAOYSA-N
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Description

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H6F2N2O4S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide typically involves a series of chemical reactions. One common method includes the fluorination of 2,5-dichlorotoluene followed by nitration. The detailed steps are as follows :

    Fluorination: 2,5-dichlorotoluene is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.

    Nitration: The resulting 2,5-difluorotoluene is then subjected to nitration to yield 2,4-difluoro-5-nitrotoluene.

    Sulfonamide Formation: Finally, the nitrotoluene derivative is reacted with methylamine and a sulfonyl chloride to form this compound.

Chemical Reactions Analysis

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-difluoro-N-methyl-5-aminobenzenesulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Scientific Research Applications

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O4S/c1-10-16(14,15)7-3-6(11(12)13)4(8)2-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNCAUCNCDIBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoro-5-nitrobenzenesulfonyl chloride (21 g, 81 mmol) in THF (400 mL) at −60° C. was treated with methylamine hydrochloride (6.6 g, 97 mmol) and then treated dropwise with triethylamine (22.6 mL, 162 mmol). After stirring for 6 hours at −60 to −40° C. the mixture was adjusted to pH 3 with the addition of 15% aqueous HCl, diluted with water, and extracted with EtOAc. The organic extracts were dried (Na2SO4), concentrated, and subjected to flash chromatography (17% EtOAc-petroleum ether) to give 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8 g, 38%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.66-8.74 (m, 1 H), 7.20-7.25 (m, 1 H), 4.81-4.91 (m, 1 H), 2.78-2.81 (m, 3 H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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